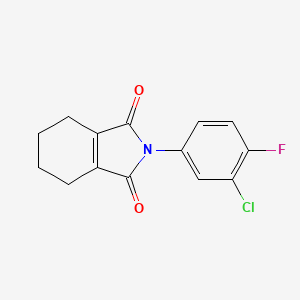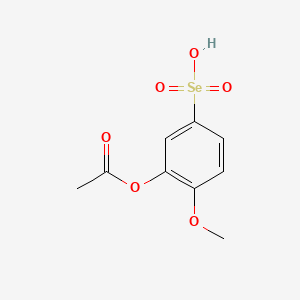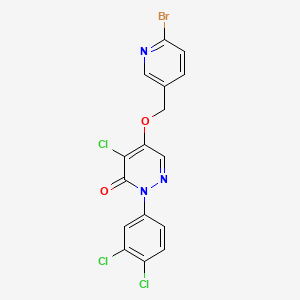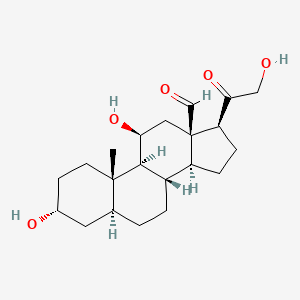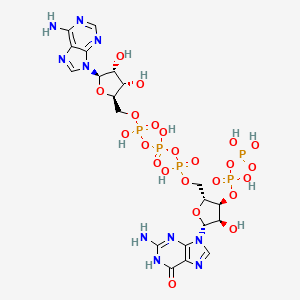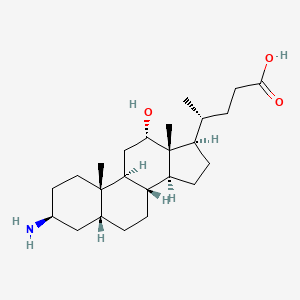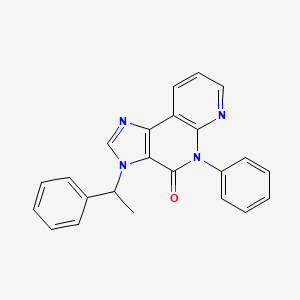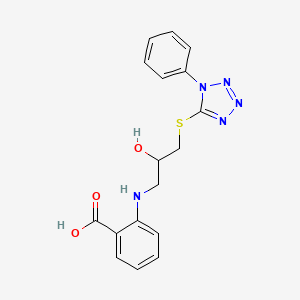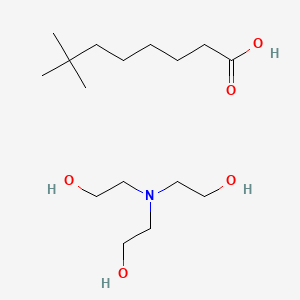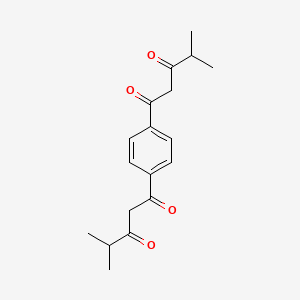
1,1'-(1,4-Phenylene)bis(4-methyl-1,3-pentanedione)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(1,4-Phenylene)bis(4-methyl-1,3-pentanedione) is an organic compound characterized by the presence of two 4-methyl-1,3-pentanedione groups attached to a central 1,4-phenylene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,4-Phenylene)bis(4-methyl-1,3-pentanedione) typically involves the reaction of 1,4-phenylenediamine with 4-methyl-1,3-pentanedione under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(1,4-Phenylene)bis(4-methyl-1,3-pentanedione) may involve large-scale batch or continuous processes. The use of advanced catalytic systems and automated reactors ensures efficient and cost-effective production. Quality control measures, including analytical techniques such as NMR and IR spectroscopy, are employed to monitor the purity and consistency of the product.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(1,4-Phenylene)bis(4-methyl-1,3-pentanedione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the diketone groups to alcohols or alkanes.
Substitution: The phenylene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
1,1’-(1,4-Phenylene)bis(4-methyl-1,3-pentanedione) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,1’-(1,4-Phenylene)bis(4-methyl-1,3-pentanedione) involves its interaction with specific molecular targets and pathways. The compound’s diketone groups can form chelates with metal ions, influencing various biochemical processes. Additionally, its phenylene moiety can participate in π-π interactions with aromatic systems, affecting molecular recognition and binding.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-(1,3-Phenylene)bis(4-methyl-1,3-pentanedione): Similar structure but with a 1,3-phenylene moiety.
1,1’-(1,4-Phenylene)bis(3-methyl-1,3-pentanedione): Similar structure with a different substitution pattern on the pentanedione groups.
Uniqueness
1,1’-(1,4-Phenylene)bis(4-methyl-1,3-pentanedione) is unique due to its specific substitution pattern and the presence of two 4-methyl-1,3-pentanedione groups. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
123448-21-5 |
|---|---|
Fórmula molecular |
C18H22O4 |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
4-methyl-1-[4-(4-methyl-3-oxopentanoyl)phenyl]pentane-1,3-dione |
InChI |
InChI=1S/C18H22O4/c1-11(2)15(19)9-17(21)13-5-7-14(8-6-13)18(22)10-16(20)12(3)4/h5-8,11-12H,9-10H2,1-4H3 |
Clave InChI |
CIYQRJUFTUGUPT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)CC(=O)C1=CC=C(C=C1)C(=O)CC(=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


